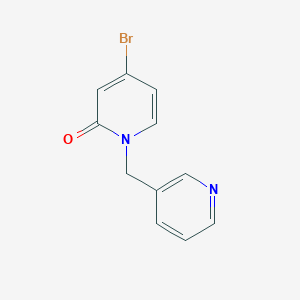

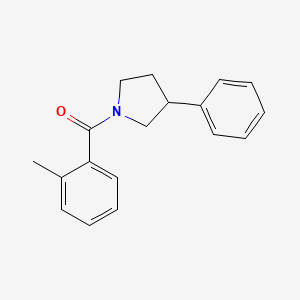

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The bromine atom could be introduced through a halogenation reaction .Chemical Reactions Analysis

As a halogenated compound, “4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” could undergo various reactions such as nucleophilic substitution or elimination reactions. The presence of the pyridine ring could also enable it to participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Metal Binding and Spin Transition

The compound 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has been utilized in synthesizing complex ligands for metal binding. A notable example involves the reaction with dipicolylamine yielding a ligand that binds palladium or platinum exclusively by the dipicolylamino moiety. These compounds have been studied for their spin transition properties, showing gradual thermal spin transitions upon cooling, indicating potential applications in materials science for temperature sensors or memory storage devices (Tovee et al., 2010).

Synthesis of Biologically Active Compounds

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one serves as an important intermediate in synthesizing biologically active compounds. It has been part of a synthetic pathway to create derivatives with potential biological activities, highlighting its role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).

Photophysical Properties and Photoinduced Processes

The related structural analogs of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been examined for their photophysical properties, such as photoinduced tautomerization and proton transfer. These studies provide insights into their potential applications in designing optoelectronic devices, such as sensors and switches, by exploiting their unique photoreactive properties (Vetokhina et al., 2012).

Luminescent Materials

Compounds derived from 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been explored for their luminescent properties, especially in the development of coordination polymers. These materials exhibit solvent-dependent photoluminescence, making them suitable candidates for fluorescence-responsive sensors. Their ability to selectively detect metal ions like Cr(III) and Cr(VI) underlines their utility in environmental monitoring and analytical chemistry (Tsai et al., 2022).

Antimicrobial and Antifungal Applications

The synthetic versatility of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one allows for the creation of novel derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, offering a pathway toward new antimicrobial agents with potential applications in treating infectious diseases (Bogdanowicz et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPHDLSOOKUBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)

![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)

![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)

![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)

![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)